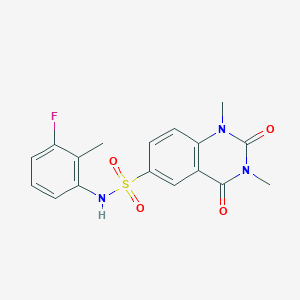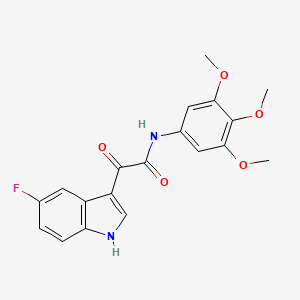![molecular formula C21H13N3O3 B11490351 3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11490351.png)
3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a complex organic molecule that combines several functional groups, including a pyrrole, phenyl, oxadiazole, and chromenone. This unique structure endows the compound with a variety of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 4-(1H-pyrrol-1-yl)benzaldehyde: This can be achieved by reacting pyrrole with 4-formylbenzoic acid under acidic conditions.
Formation of 1,2,4-oxadiazole ring: The aldehyde group of 4-(1H-pyrrol-1-yl)benzaldehyde is reacted with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.
Coupling with chromenone: The oxadiazole intermediate is then coupled with 2H-chromen-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the Wnt/β-catenin pathway, leading to effects on cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: can be compared with other similar compounds, such as:
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This compound also contains a pyrrole and phenyl group but differs in its additional functional groups and overall structure.
Polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives: These compounds share the pyrrole and phenyl moieties but have different substituents and biological activities.
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H13N3O3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-[3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
InChI |
InChI=1S/C21H13N3O3/c25-21-17(13-15-5-1-2-6-18(15)26-21)20-22-19(23-27-20)14-7-9-16(10-8-14)24-11-3-4-12-24/h1-13H |
InChI Key |
PKUYLQHDGZUNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate](/img/structure/B11490268.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11490271.png)
![5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B11490275.png)

![2-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B11490286.png)
![Ethyl 1-({2'-oxo-1',2',4,7-tetrahydrospiro[1,3-dioxepine-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11490288.png)
![({5-[(5-amino-1H-tetrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11490298.png)
![4-nitro-N-[2-(pyridin-4-yl)ethyl]benzamide](/img/structure/B11490302.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11490306.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11490324.png)

![N-(3-methylpent-1-yn-3-yl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11490334.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(5-methyl-3-isoxazolyl)amino]carbonyl]amino]-2-(2,2,2-trifluoroethoxy)-, ethyl ester](/img/structure/B11490342.png)
![2-(4-{4,4-dimethyl-2-[(4-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11490346.png)
